(4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid
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Overview
Description
(4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid typically involves the coupling of a boronic acid derivative with a suitable aryl halide under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: (4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Various aryl-substituted products depending on the coupling partner.
Scientific Research Applications
Chemistry: (4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Biology: In biological research, this compound can be used to develop boron-containing drugs or probes for studying biological systems .
Industry: In the materials science industry, this compound can be used to create advanced materials with unique properties, such as polymers and sensors .
Mechanism of Action
The mechanism of action of (4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid in biological systems often involves the interaction of the boronic acid group with specific molecular targets. For example, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity or alter protein function . The pyrrolidinone moiety may also contribute to binding affinity and specificity by interacting with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the pyrrolidinone moiety, making it less versatile in biological applications.
(4-(4,4-Dimethyl-2-oxazolin-2-yl)phenyl)boronic acid: Contains an oxazoline ring instead of a pyrrolidinone, which may alter its reactivity and binding properties.
Uniqueness: (4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid and pyrrolidinone moieties, which provide a combination of reactivity and binding capabilities not found in simpler boronic acids .
Properties
Molecular Formula |
C10H12BNO3 |
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Molecular Weight |
205.02 g/mol |
IUPAC Name |
[4-(5-oxopyrrolidin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO3/c13-10-6-5-9(12-10)7-1-3-8(4-2-7)11(14)15/h1-4,9,14-15H,5-6H2,(H,12,13) |
InChI Key |
BQHFMMPGZCIQTC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCC(=O)N2)(O)O |
Origin of Product |
United States |
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